Cycloundecene, 1-methoxy-
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Overview
Description
Cycloundecene, 1-methoxy- is a chemical compound with the molecular formula C12H22O It is a cycloalkene derivative, specifically a methoxy-substituted cycloundecene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloundecene, 1-methoxy- can be achieved through several methods. One common approach involves the methoxylation of cycloundecene. This process typically requires the use of methanol as a methoxy source and a suitable catalyst to facilitate the reaction. The reaction conditions often involve moderate temperatures and pressures to ensure optimal yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of Cycloundecene, 1-methoxy- may involve large-scale methoxylation processes. These processes are designed to maximize efficiency and yield while minimizing costs. Industrial production methods often utilize continuous flow reactors and advanced catalytic systems to achieve high throughput and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Cycloundecene, 1-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert Cycloundecene, 1-methoxy- into its corresponding alcohols or alkanes.
Substitution: Substitution reactions involve the replacement of the methoxy group with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and amines are used under specific conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of cycloundecene oxides or ketones.
Reduction: Formation of cycloundecanol or cycloundecane.
Substitution: Formation of halogenated or aminated cycloundecene derivatives.
Scientific Research Applications
Cycloundecene, 1-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Cycloundecene, 1-methoxy- involves its interaction with specific molecular targets and pathways. The methoxy group plays a crucial role in its reactivity and interactions. The compound can form various intermediates and products through its reactions, influencing its overall effects and applications .
Comparison with Similar Compounds
Similar Compounds
Cycloundecene, 1-methyl-: A similar compound with a methyl group instead of a methoxy group.
Cycloundecene, 1-carboxylic acid: A derivative with a carboxylic acid functional group.
Cycloundecene, 1-hydroxy-: A compound with a hydroxyl group instead of a methoxy group.
Uniqueness
Cycloundecene, 1-methoxy- is unique due to its methoxy substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Properties
CAS No. |
57620-91-4 |
---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
1-methoxycycloundecene |
InChI |
InChI=1S/C12H22O/c1-13-12-10-8-6-4-2-3-5-7-9-11-12/h10H,2-9,11H2,1H3 |
InChI Key |
ZBQOWEVXPQWKGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CCCCCCCCCC1 |
Origin of Product |
United States |
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